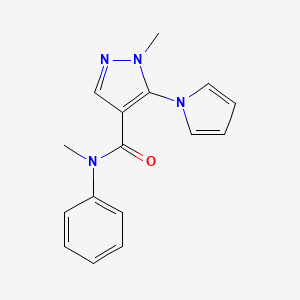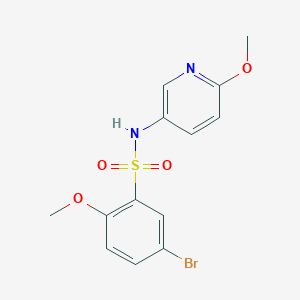
N-cyclohexyl-1H-indazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1H-indazole-7-carboxamide, also known as A-796,260, is a synthetic compound that belongs to the class of indazole carboxamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1H-indazole-7-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have high affinity and selectivity for the cannabinoid CB1 receptor, which is involved in several physiological processes such as appetite regulation, pain perception, and memory formation. This compound has been investigated for its potential use in the treatment of obesity, pain, and addiction.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-1H-indazole-7-carboxamide involves binding to the CB1 receptor and modulating its signaling pathways. This leads to the activation of downstream signaling cascades, which can have various physiological effects depending on the tissue and cell type. For example, activation of CB1 receptors in the brain can lead to increased appetite and decreased pain perception.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been demonstrated to reduce food intake and body weight, suggesting its potential use as an anti-obesity agent. It has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, this compound has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-1H-indazole-7-carboxamide in lab experiments is its high affinity and selectivity for the CB1 receptor. This allows for specific targeting of this receptor and modulation of its signaling pathways. However, one limitation is that this compound has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-1H-indazole-7-carboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of research is its potential use in the treatment of pain and addiction. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying its effects on the CB1 receptor and downstream signaling pathways.
Synthesemethoden
The synthesis of N-cyclohexyl-1H-indazole-7-carboxamide involves the condensation of 2-cyano-3-methylpent-2-ene with 4-chlorobenzoic acid, followed by cyclization with hydrazine hydrate. The resulting product is then reacted with cyclohexyl isocyanate to yield this compound.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-14(16-11-6-2-1-3-7-11)12-8-4-5-10-9-15-17-13(10)12/h4-5,8-9,11H,1-3,6-7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFZNPUTOYPMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)

![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)




![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)
![[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl] 5-bromo-1H-indole-2-carboxylate](/img/structure/B7497875.png)
![N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B7497882.png)

